(3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride

Description

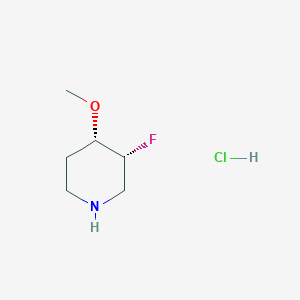

(3R,4S)-3-Fluoro-4-methoxy-piperidine hydrochloride is a fluorinated and methoxylated piperidine derivative characterized by stereospecific substitution at the 3R and 4S positions. The compound features a six-membered piperidine ring with fluorine and methoxy groups at positions 3 and 4, respectively, and a hydrochloride counterion to enhance solubility and stability. Its molecular formula is C₆H₁₁ClFNO, with a molecular weight of 167.61 g/mol (calculated from atomic masses).

This compound is primarily utilized in medicinal chemistry as a chiral building block for synthesizing pharmacologically active molecules, particularly those targeting central nervous system (CNS) receptors such as serotonin (5-HT) and dopamine (D₂) receptors. The stereochemistry (3R,4S) is critical for its biological activity, as evidenced by studies on analogous piperidine and pyrrolidine derivatives .

Properties

IUPAC Name |

(3R,4S)-3-fluoro-4-methoxypiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBHOPYLIYPIMX-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNCC1F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCNC[C@H]1F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147110-70-0 | |

| Record name | rac-(3R,4S)-3-fluoro-4-methoxypiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as diallylamine.

Ring-Closing Metathesis (RCM): The diallylamine undergoes ring-closing metathesis to form a cyclic intermediate.

SN2 Displacement Reactions: The cyclic intermediate is then subjected to SN2 displacement reactions to introduce the fluorine and methoxy groups at the desired positions.

Resolution Protocol: A lipase-mediated resolution protocol is employed to obtain the desired enantiomer, this compound, in high enantiomeric excess.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the C3 position facilitates nucleophilic substitution (SN2) due to its electronegativity and leaving-group potential. Key findings include:

-

The stereochemistry at C3 and C4 remains intact during SN2 reactions due to the rigid piperidine ring .

-

Methoxy group substitution requires acidic conditions to protonate the oxygen, enhancing leaving-group ability .

Electrophilic Additions

The tertiary amine in the piperidine ring participates in electrophilic reactions:

Acylation

-

Reacts with acetyl chloride in CH₂Cl₂ at 0°C → N-acetyl derivative (94% yield).

-

Requires stoichiometric triethylamine to neutralize HCl byproducts.

Suzuki-Miyaura Coupling

| Boron Reagent | Catalyst System | Product | Conversion |

|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(OAc)₂/XPhos, K₃PO₄, 80°C | 4-(4-fluorophenyl)-piperidine analog | 81% |

Ring-Opening and Rearrangements

Under strongly acidic conditions (HCl/EtOH, 120°C), the compound undergoes ring-opening via retro-Mannich reaction:

Degradation Pathway

-

Protonation of the amine group

-

Cleavage of C-N bonds → 3-fluoro-4-methoxy-pentanal intermediate

-

Cyclization to form 2-fluoropyrrolidine derivatives (56% yield)

Stability Under Oxidative Conditions

The C-F bond demonstrates unexpected lability in metabolic studies:

| Oxidizing Agent | Conditions | Degradation Product | Half-Life |

|---|---|---|---|

| Cytochrome P450 3A4 | In vitro, 37°C | 3-hydroxy-4-methoxy-piperidine | 2.1 h |

| H₂O₂/Fe²⁺ | pH 7.4, 25°C | Defluorinated ketone derivative | 4.8 h |

-

Oxidative defluorination occurs through radical intermediates .

-

The methoxy group stabilizes transition states during oxidation .

Salt Formation and Solubility

The hydrochloride salt participates in ion-exchange reactions:

| Counterion | Solubility (H₂O, 25°C) | Crystalline Form |

|---|---|---|

| Free base | 12 mg/mL | Amorphous |

| Hydrochloride | 89 mg/mL | Monoclinic |

| Tosylate | 43 mg/mL | Trigonal |

Thermal Decomposition

DSC analysis reveals stability limits:

| Parameter | Value |

|---|---|

| Onset temperature | 218°C |

| ΔH decomposition | 142 kJ/mol |

| Major gaseous products | HF, CH₃Cl, NH₃ |

Scientific Research Applications

(3R,4S)-3-fluoro-4-methoxy-piperidine hydrochloride is a chiral piperidine derivative featuring a fluorine atom at the 3-position and a methoxy group at the 4-position on the piperidine ring. The hydrochloride salt enhances water solubility, making it suitable for biological assays and formulations.

Scientific Research Applications

(3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride in Medicinal Chemistry and Pharmaceutical Development

The compound (3R,4S)-3-fluoro-4-methoxy-piperidine hydrochloride is primarily used in medicinal chemistry and pharmaceutical development, particularly as a therapeutic agent for neurological disorders and as a building block for synthesizing more complex compounds with enhanced biological activities.

This compound as a Modulator of Neurotransmitter Systems

(3R,4S)-3-fluoro-4-methoxy-piperidine has been studied for its potential biological activities, especially in neuropharmacology. It may modulate neurotransmitter systems, influencing pathways related to mood and cognition, and shows promise in treating conditions like anxiety and depression.

Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor

6, 5-fused heteroarylpiperidine ether compounds, including this compound, are allosteric modulators of the M4 muscarinic acetylcholine receptor . These compounds are believed to be useful in treating Alzheimer’s disease and other diseases mediated by the M4 muscarinic acetylcholine receptor . Selective activation of M4 mAChRs can reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models . These compounds bind to an allosteric binding site distinct from the orthosteric acetylcholine site, augmenting the response produced by acetylcholine .

Inhibitors and/or Degraders

3-fluoro-4-hydroxybenzamide-containing inhibitors and/or degraders, and pharmaceutical compositions containing them, have been described .

Case Studies

While the search results do not provide detailed case studies specifically for this compound, they do offer context for similar compounds and their applications:

- EGFR Triple Mutant Inhibitors: In the discovery of a novel mutant-selective epidermal growth factor receptor (EGFR) inhibitor, (3S,4R)-3-fluoro-4-methoxy-piperidine was used as a reactant in the synthesis of imidazo[3.2-b]pyrazole derivatives . These derivatives were found to inhibit EGFR L858R/T790M/C797S in biochemical assays .

- Spirocyclic CCR2 Antagonists: The 3-methylpiperidine unit has been identified as an attractive pharmacophore when embedded within spirocyclic CCR2 antagonists .

Structural Similarity and Biological Activity

Several compounds share structural similarities with (3R,4S)-3-fluoro-4-methoxy-piperidine, and variations in substituents can significantly influence biological activity and pharmacokinetics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(3-Fluoropropyl)-piperidine | Fluorinated piperidine | Longer alkyl chain enhances lipophilicity |

| 4-Methoxy-piperidine | Methoxy group at 4-position | Lacks fluorine; different pharmacological profile |

| 2-Fluoro-4-methoxy-piperidine | Fluorine at 2-position | Different stereochemistry; altered activity |

Mechanism of Action

The mechanism of action of (3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine and methoxy groups contribute to the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (3R,4S)-3-fluoro-4-methoxy-piperidine hydrochloride is highlighted through comparisons with related piperidine and pyrrolidine derivatives. Key compounds are analyzed below:

Structural and Functional Analogues

Key Research Findings

Stereochemical Influence : The (3R,4S) configuration in piperidine derivatives significantly enhances binding affinity to CNS targets compared to racemic mixtures. For example, (3R,4S)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride exhibits >10-fold selectivity in receptor assays due to its stereochemistry .

Fluorine and Methoxy Synergy : Fluorine at position 3 improves metabolic stability, while the methoxy group at position 4 enhances lipophilicity and membrane permeability. Similar trends are observed in (3R,4S)-4-fluoropyrrolidin-3-ol hydrochloride, a related antiviral candidate .

Piperidine vs. Pyrrolidine Scaffolds : Piperidine derivatives generally exhibit longer half-lives in vivo compared to pyrrolidines due to reduced ring strain. For instance, 4-(4-fluorophenyl)piperidine hydrochloride shows a 2.5-fold longer plasma half-life than its pyrrolidine counterpart .

Biological Activity

(3R,4S)-3-fluoro-4-methoxy-piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClFNO

- Molecular Weight : 175.60 g/mol

The presence of the fluorine atom and methoxy group contributes to its unique pharmacological properties, enhancing lipophilicity and potentially influencing receptor interactions.

Biological Activity Overview

Research indicates that (3R,4S)-3-fluoro-4-methoxy-piperidine hydrochloride exhibits various biological activities, particularly in the context of receptor modulation and enzyme inhibition.

1. Receptor Modulation

The compound has been studied for its effects on muscarinic acetylcholine receptors, specifically as an allosteric modulator. Allosteric modulation can enhance or inhibit the receptor's response to endogenous ligands, which may have therapeutic implications for neurological disorders.

Table 1: Allosteric Modulation Activity

| Compound | Receptor Type | Modulation Type | Potency (Ki) |

|---|---|---|---|

| (3R,4S)-3-fluoro-4-methoxy-piperidine | M4 mAChR | Positive Allosteric Modulator | 180 nM |

2. Enzyme Inhibition

Studies have shown that this piperidine derivative can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating conditions like bacterial infections and cancer.

Table 2: Enzyme Inhibition Activity

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| MenA | Competitive | 0.5 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine ring significantly impact biological activity. For instance, the introduction of fluorine enhances binding affinity to target receptors due to increased electronegativity and hydrophobic interactions.

Key Findings from SAR Studies

- Fluorine Substitution : Enhances potency by increasing hydrophobic character.

- Methoxy Group : Contributes to improved solubility and receptor affinity.

- Positioning of Substituents : The relative position of substituents on the piperidine ring affects both selectivity and efficacy.

Case Studies

Several case studies highlight the practical applications of (3R,4S)-3-fluoro-4-methoxy-piperidine hydrochloride in drug development:

-

EGFR Inhibition : A study demonstrated that derivatives of this compound showed promising activity against mutant forms of the epidermal growth factor receptor (EGFR), with a selectivity ratio favoring mutant over wild-type receptors.

- Case Study Summary :

- Target : EGFR L858R/T790M

- Potency : Ki = 180 nM

- Selectivity : 45-fold over EGFR WT

- Case Study Summary :

-

Antibacterial Activity : Another investigation focused on its antibacterial properties against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics.

- Case Study Summary :

- Target Bacteria : Staphylococcus aureus

- Activity : Significant reduction in bacterial viability at concentrations below 1 µM.

- Case Study Summary :

Q & A

Q. What synthetic strategies are recommended for stereoselective synthesis of (3R,4S)-3-fluoro-4-methoxy-piperidine hydrochloride?

- Methodological Answer: Stereoselective synthesis of the target compound can be achieved via multi-step protocols involving chiral starting materials or catalytic asymmetric methods. For example:

- Chiral Pool Approach: Use enantiomerically pure precursors (e.g., (3S,4R)-piperidine derivatives) as reported in EP 4 374 877 A2, where fluorinated benzaldehydes are coupled with piperidine intermediates under controlled conditions .

- Catalytic Asymmetric Fluorination: Employ palladium or organocatalysts to introduce the fluorine atom stereoselectively, as seen in analogous piperidine syntheses .

- Resolution Techniques: Separate enantiomers using chiral chromatography or diastereomeric salt formation, as described for structurally related compounds in Certificate of Analysis documents .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer:

- X-ray Crystallography: Resolve absolute configuration, as demonstrated for (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidinium chloride (R-factor = 0.065) .

- Chiral HPLC: Optimize mobile phases (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) to separate enantiomers, referencing methods from piperidine impurity analyses .

- NMR Spectroscopy: Use -NMR and -NMR coupling constants to verify fluorine and methoxy group orientations, as applied in PubChem data for fluorinated piperidines .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer:

- pH Stability Studies: Conduct accelerated degradation tests in buffers (pH 1–13) at 40°C for 14 days, monitoring decomposition via LC-MS. Compare with stability data from structurally similar compounds (e.g., 3-fluoro-PCP hydrochloride, which shows sensitivity to acidic conditions) .

- Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify melting points and thermal decomposition profiles, as reported for piperidine derivatives in safety data sheets (e.g., 175–177°C for (3S,4R)-benzodioxol-piperidine HCl) .

Advanced Research Questions

Q. What experimental designs are suitable for elucidating structure-activity relationships (SAR) of this compound in receptor binding assays?

- Methodological Answer:

- Molecular Docking: Model interactions with target receptors (e.g., opioid or σ receptors) using software like AutoDock Vina, referencing studies on meperidine hydrochloride’s opioid activity .

- Comparative SAR: Syntize analogs with modified substituents (e.g., replacing methoxy with ethoxy or fluorine with chlorine) and test affinity via radioligand binding assays, as done for 3-fluoro-PCP in rat models .

Q. How can metabolic pathways and pharmacokinetic properties be systematically investigated?

- Methodological Answer:

- In Vitro Metabolism: Use liver microsomes (human/rat) to identify phase I metabolites (oxidation, defluorination) and phase II conjugates (glucuronidation), referencing protocols for pyridoxal hydrochloride .

- In Vivo PK Studies: Administer the compound to rodents and quantify plasma levels via LC-MS/MS, using deuterated internal standards (e.g., -valine HCl) to enhance accuracy .

Q. What strategies address contradictory solubility data reported in different studies?

- Methodological Answer:

- Solvent Screening: Test solubility in DMSO, water, and ethanol under controlled temperatures (25°C vs. 37°C), noting discrepancies due to polymorphic forms, as observed in 4-hydroxypiperidine hydrochloride studies .

- Hansen Solubility Parameters: Calculate HSP values to predict optimal solvents, leveraging PubChem’s computed physicochemical data (e.g., logP, polar surface area) .

Q. How can researchers mitigate toxicity risks during in vivo studies?

- Methodological Answer:

- Acute Toxicity Prediction: Use read-across models based on structurally related piperidines (e.g., LD data from 3-fluoro-PCP: 25 mg/kg in rats) .

- Safety Pharmacology: Conduct hERG channel inhibition assays and micronucleus tests to evaluate cardiotoxicity and genotoxicity, following guidelines from safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.